molecular formula C11H10F3NO2 B12975654 Methyl 3-cyclopropyl-5-(trifluoromethyl)picolinate

Methyl 3-cyclopropyl-5-(trifluoromethyl)picolinate

Cat. No.: B12975654
M. Wt: 245.20 g/mol
InChI Key: GDGJNQBFXBPQDV-UHFFFAOYSA-N
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Description

Methyl 3-cyclopropyl-5-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C11H10F3NO2 It is a derivative of picolinic acid, characterized by the presence of a cyclopropyl group and a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyclopropyl-5-(trifluoromethyl)picolinate typically involves the reaction of 3-cyclopropyl-5-(trifluoromethyl)pyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopropyl-5-(trifluoromethyl)picolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 3-cyclopropyl-5-(trifluoromethyl)picolinate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-cyclopropyl-5-(trifluoromethyl)picolinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, while the cyclopropyl group can influence the compound’s overall stability and reactivity . These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-cyclopropyl-5-(trifluoromethyl)picolinate is unique due to the presence of both a cyclopropyl group and a trifluoromethyl group, which confer distinct chemical and biological properties. The cyclopropyl group can enhance the compound’s stability and reactivity, while the trifluoromethyl group can improve binding affinity and selectivity for specific molecular targets .

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

methyl 3-cyclopropyl-5-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C11H10F3NO2/c1-17-10(16)9-8(6-2-3-6)4-7(5-15-9)11(12,13)14/h4-6H,2-3H2,1H3

InChI Key

GDGJNQBFXBPQDV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)C(F)(F)F)C2CC2

Origin of Product

United States

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